molecular formula C18H17NO2S B11503807 N-benzyl-N-methylnaphthalene-2-sulfonamide

N-benzyl-N-methylnaphthalene-2-sulfonamide

Cat. No.: B11503807
M. Wt: 311.4 g/mol
InChI Key: PFQGPOOMOKOJMA-UHFFFAOYSA-N
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Description

N-benzyl-N-methylnaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N-benzyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.

    Reduction: Formation of N-benzyl-N-methylnaphthalene-2-amine.

    Substitution: Formation of N-substituted sulfonamides.

Scientific Research Applications

N-benzyl-N-methylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

N-benzyl-N-methylnaphthalene-2-sulfonamide is unique due to its specific structural features, such as the naphthalene ring and benzyl group, which confer distinct chemical properties and potential applications. Unlike other sulfonamides, this compound may exhibit unique interactions with biological targets and possess different pharmacokinetic properties.

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-benzyl-N-methylnaphthalene-2-sulfonamide

InChI

InChI=1S/C18H17NO2S/c1-19(14-15-7-3-2-4-8-15)22(20,21)18-12-11-16-9-5-6-10-17(16)13-18/h2-13H,14H2,1H3

InChI Key

PFQGPOOMOKOJMA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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